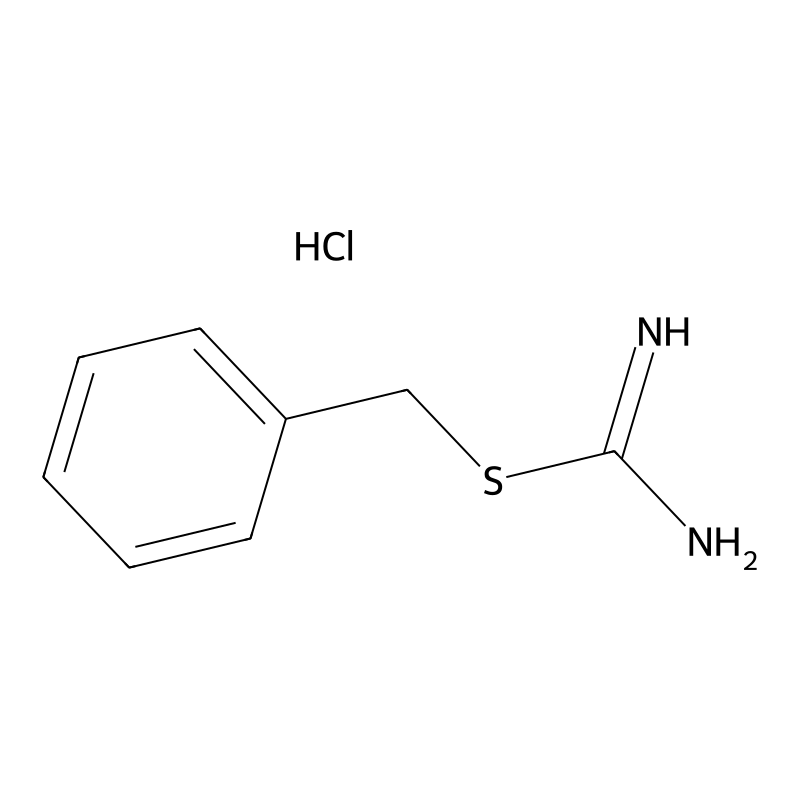

S-Benzylisothiourea hydrochloride

C8H11ClN2S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H11ClN2S

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Indoleamine 2,3-Dioxygenase (IDO) Inhibition:

S-Benzylisothiourea hydrochloride has been investigated as a potential inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO) []. IDO is involved in the breakdown of tryptophan, an essential amino acid, and plays a role in immune regulation. Studies suggest that inhibiting IDO may have therapeutic potential in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases [].

Mechanism of Action:

The exact mechanism by which S-Benzylisothiourea hydrochloride inhibits IDO is still under investigation. However, research suggests that it may compete with the natural substrate, tryptophan, for binding to the enzyme's active site, thereby preventing the breakdown of tryptophan [].

Research Findings:

While research on S-Benzylisothiourea hydrochloride is ongoing, some studies have shown promising results. For instance, a study published in the journal Biochemical Pharmacology demonstrated that the compound effectively inhibited IDO activity in human cell lines []. However, further research is needed to determine the effectiveness and safety of S-Benzylisothiourea hydrochloride in clinical settings.

S-Benzylisothiourea hydrochloride is a compound with the molecular formula C₈H₁₁ClN₂S and a molecular weight of approximately 202.70 g/mol. It is characterized by its thiourea structure, which features a benzyl group attached to a thiourea moiety. This compound is recognized for its role as a small-molecule inhibitor, particularly targeting enzymes involved in various biochemical pathways, including the kynurenine pathway through the inhibition of indoleamine-2,3-dioxygenase (IDO) .

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones, typically using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can yield thiols or other reduced sulfur-containing compounds, often facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: It can participate in nucleophilic substitution reactions where the benzyl group is replaced by various nucleophiles under acidic or basic conditions .

S-Benzylisothiourea hydrochloride exhibits significant biological activity, primarily as an inhibitor of IDO, an enzyme critical in tryptophan metabolism. By inhibiting IDO, this compound can influence the production of kynurenine and alter various signaling pathways within cells. Additionally, it has been shown to inhibit bacterial actin-like protein MreB, which is essential for maintaining cell shape and chromosome segregation in bacteria . The compound's ability to modulate cellular processes makes it a valuable tool in biochemical research.

The synthesis of S-Benzylisothiourea hydrochloride can be achieved through several methods:

- Direct Reaction: The compound can be synthesized by reacting benzylamine with carbon disulfide followed by treatment with hydrochloric acid to yield the hydrochloride salt.

- Multicomponent Reactions: It has also been employed as a reagent in multicomponent reactions to produce various heterocyclic compounds, demonstrating its versatility in organic synthesis .

S-Benzylisothiourea hydrochloride has diverse applications across several fields:

- Biochemical Research: It serves as an important inhibitor for studying metabolic pathways involving tryptophan and IDO.

- Pharmaceutical Development: The compound is explored for its potential therapeutic applications, particularly in cancer research and infectious diseases due to its antiviral properties against influenza .

- Material Science: It has been used as an interfacial modifier in the fabrication of perovskite solar cells, enhancing efficiency and stability .

Research on S-Benzylisothiourea hydrochloride has indicated its interactions with various biological targets. Notably, it binds to the polymerase domain of the influenza virus's RNA-dependent RNA polymerase, demonstrating potential antiviral activity . Its inhibition of IDO also suggests interactions with immune response pathways, making it relevant in studies related to immunotherapy.

Several compounds exhibit similarities to S-Benzylisothiourea hydrochloride based on their structural characteristics and biological activities. Here are some notable examples:

| Compound Name | Structure Type | Key Activity | Unique Features |

|---|---|---|---|

| Benzylthiourea | Thiourea derivative | Inhibits various enzymes | Less selective than S-Benzylisothiourea |

| 2-Mercapto-1-methylimidazole | Thioether | Antioxidant properties | Exhibits different redox behavior |

| N,N-Dimethylthiourea | Thiourea derivative | Antifungal activity | More potent against fungi |

| Phenylthiourea | Thiourea derivative | Antimicrobial properties | Different substituent effects |

S-Benzylisothiourea hydrochloride stands out due to its specific inhibition of IDO and its role in both antiviral and anticancer research, which are less commonly associated with other thiourea derivatives .

S-Benzylisothiourea hydrochloride represents a fundamental example of isothiouronium salt synthesis through nucleophilic substitution reactions. The primary laboratory preparation involves the reaction between thiourea and benzyl halides under controlled conditions, yielding the desired product through a well-established mechanistic pathway [1] [2] [3].

The classical synthetic approach employs thiourea as the nucleophilic species reacting with benzyl chloride in alcoholic solvents. The reaction proceeds through an S-N2 mechanism where the sulfur atom of thiourea attacks the benzyl carbon, displacing the halide ion to form the isothiouronium salt [4] [5]. The general reaction can be represented as:

SC(NH₂)₂ + C₆H₅CH₂Cl → [C₆H₅CH₂SC(NH₂)₂]⁺Cl⁻

Several variations of this fundamental approach have been developed to optimize yield and reaction conditions. The most commonly employed methods include refluxing the reactants in ethanol for 0.5 to 2 hours at approximately 78°C, which consistently produces yields ranging from 85-95% [1] [3] [4]. Alternative solvent systems such as methanol offer similar efficiency with slightly extended reaction times of 1-12 hours, typically yielding 80-90% of the desired product [5] [6].

A particularly efficient variant involves conducting the reaction in acetonitrile at 50°C for 1 hour, which has been reported to achieve yields of 95-98% [7]. This method offers the advantage of milder conditions while maintaining excellent conversion efficiency. The use of acetonitrile as solvent facilitates better solvation of the reactants and promotes faster reaction kinetics.

Table 1 presents a comprehensive comparison of laboratory synthesis methods, including reaction conditions, yields, and characteristic melting points. The data demonstrates that while various approaches yield the target compound, the choice of solvent and temperature significantly influences both reaction rate and product yield.

The mechanism of isothiouronium salt formation involves initial nucleophilic attack by the sulfur atom of thiourea on the benzyl carbon center. This step is facilitated by the enhanced nucleophilicity of the sulfur atom compared to the nitrogen atoms in thiourea. The resulting tetrahedral intermediate rapidly collapses with expulsion of the halide ion, forming the stable isothiouronium cation [8] [9].

Industrial-Scale Synthesis Routes

Industrial production of S-Benzylisothiourea hydrochloride requires scalable methodologies that balance efficiency, cost-effectiveness, and environmental considerations. Large-scale synthesis typically employs continuous flow processes or batch reactions optimized for maximum throughput while maintaining consistent product quality [10] [11].

The most economically viable industrial approach utilizes thiourea and benzyl chloride as starting materials due to their commercial availability and relatively low cost. Industrial processes often employ specialized reactor configurations that allow for precise temperature and pressure control, enabling optimal reaction conditions across large volumes [10]. The reaction is typically conducted in methanol or ethanol systems, with careful attention to heat management to prevent decomposition or side reactions.

Continuous flow synthesis has emerged as a preferred method for industrial production, offering several advantages including improved heat transfer, better mixing efficiency, and enhanced safety profiles [12] [13]. These systems allow for precise control of residence time and temperature, resulting in more consistent product quality and reduced formation of impurities. Flow synthesis also enables easier scale-up from laboratory to production scales without significant modification of reaction conditions.

Industrial purification processes typically involve crystallization from appropriate solvents, followed by washing and drying operations. The crystallization step is critical for achieving the required purity specifications and removing residual starting materials or by-products [14] [15]. Temperature-controlled crystallization ensures consistent crystal size distribution and optimal filtration characteristics.

Quality control in industrial production involves comprehensive analytical testing including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to confirm product identity and purity. Melting point determination serves as a routine quality control measure, with the stable form melting at 172-177°C indicating high purity [16] [17].

Green Chemistry Approaches

Environmental sustainability has driven the development of green chemistry methodologies for S-Benzylisothiourea hydrochloride synthesis. These approaches focus on reducing solvent usage, minimizing waste generation, and employing environmentally benign reaction conditions [18] [19].

Water-based synthesis represents a significant advancement in green chemistry applications. Modified reaction protocols employing water as the primary solvent have demonstrated excellent efficiency while eliminating the need for organic solvents [20] [21]. These aqueous systems typically require elevated temperatures (90°C) and extended reaction times (15 minutes under microwave conditions), but achieve respectable yields of 80-85% while significantly reducing environmental impact.

Microwave-assisted synthesis has emerged as another green chemistry approach, offering rapid reaction times and improved energy efficiency [20]. This methodology combines the benefits of water-based systems with accelerated reaction kinetics through microwave heating. The microwave approach typically achieves 85-90% yields in 15 minutes, representing a substantial improvement in both time and energy efficiency compared to conventional heating methods.

Solvent-free methodologies have been investigated as alternative green approaches, though these typically require specialized reaction conditions or catalytic systems to achieve satisfactory yields [18]. These methods eliminate solvent waste entirely but may require optimization of mixing and heat transfer to ensure complete conversion.

The development of recoverable catalytic systems represents another dimension of green chemistry in isothiouronium salt synthesis. Heterogeneous catalysts can facilitate the reaction under milder conditions while enabling easy separation and reuse, reducing overall process waste [22] [23].

Reaction with Phenacyl Bromide and Related Compounds

The reaction between S-Benzylisothiourea hydrochloride and phenacyl bromide represents a classical example of heterocyclic synthesis through nucleophilic substitution and subsequent cyclization. This transformation leads to the formation of substituted imidazole derivatives, specifically 2-benzylthio-4-phenylimidazole compounds [24] [25].

The reaction mechanism involves initial nucleophilic attack by the sulfur atom of the isothiouronium salt on the methylene carbon of phenacyl bromide, followed by intramolecular cyclization with elimination of hydrogen chloride. The process represents a variant of the Hantzsch thiazole synthesis, adapted for imidazole formation [26] [27].

Phenacyl bromide and its derivatives react smoothly with S-Benzylisothiourea hydrochloride under mild conditions, typically at room temperature or slightly elevated temperatures. The reaction proceeds efficiently in polar protic solvents such as ethanol or methanol, with reaction times ranging from 2-6 hours depending on the electronic properties of the phenacyl substrate [24] [28].

Electron-rich phenacyl bromides, such as 4-methoxyphenacyl bromide, demonstrate enhanced reactivity due to increased electrophilicity of the carbonyl carbon, resulting in higher yields (80-90%) and shorter reaction times (2-3 hours) [24]. Conversely, electron-withdrawing substituents such as nitro groups reduce reactivity, requiring longer reaction times (4-6 hours) and producing moderate yields (60-70%) [24].

The versatility of this reaction extends to heterocyclic phenacyl derivatives. 2-Furylacetyl bromide undergoes similar transformation to yield 2-benzylthio-4-(2-furyl)imidazole in 65-75% yield, demonstrating the broad substrate scope of this methodology [24].

Table 3 provides comprehensive data on the reaction of S-Benzylisothiourea hydrochloride with various phenacyl bromide derivatives, illustrating the influence of substituent effects on reaction efficiency and product yields.

Purification and Characterization Methods

Purification of S-Benzylisothiourea hydrochloride requires careful selection of crystallization conditions to achieve optimal purity and yield. The compound exhibits excellent crystallization properties due to its ionic nature and ability to form well-defined crystal lattices [29] [30].

Recrystallization from ethanol represents the most commonly employed purification method. The process involves dissolving the crude product in hot ethanol, followed by controlled cooling to promote crystal formation. The crystallization process can be optimized through temperature control, with slow cooling promoting larger, more pure crystals [29]. Typical recovery yields from recrystallization range from 85-95%, depending on the initial purity of the crude material.

Alternative recrystallization solvents include methanol and water-ethanol mixtures, which offer different solubility profiles and may be preferred for specific impurity removal requirements [29] [30]. The choice of recrystallization solvent significantly influences crystal morphology and filtration characteristics.

Characterization of S-Benzylisothiourea hydrochloride employs multiple analytical techniques to confirm structure and assess purity. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shifts and coupling patterns [31] [32] [33].

¹H Nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide reveals characteristic signals for the isothiouronium functionality. The NH₂ protons appear as a broad signal at 9.0-9.5 parts per million, while the benzyl methylene protons appear as a sharp singlet at approximately 4.5 parts per million [31] [32]. The aromatic protons display typical benzyl substitution patterns in the 7.2-7.4 parts per million region.

¹³C Nuclear magnetic resonance spectroscopy provides complementary structural information, with the characteristic C=N carbon appearing at approximately 165 parts per million [32] [33]. The benzyl methylene carbon resonates at 35 parts per million, while aromatic carbons appear in the expected 128-137 parts per million range.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the isothiouronium structure. The N-H stretching vibrations appear in the 3200-3400 cm⁻¹ region, while the C=N stretch occurs at 1650-1680 cm⁻¹ [32] [34]. These characteristic absorptions provide rapid confirmation of successful synthesis.

Mass spectrometry analysis shows the molecular ion peak at m/z 202.7, corresponding to the protonated molecular formula C₈H₁₁ClN₂S [32] [17]. The fragmentation pattern typically shows a base peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), confirming the presence of the benzyl group.

Melting point determination serves as both a purity indicator and identification tool. The stable polymorphic form melts sharply at 172-177°C, while a metastable form has been reported to melt at 146-148°C [16] [17] [35]. The appearance of a sharp melting point within the expected range indicates high purity, while broad melting ranges suggest the presence of impurities.

Table 2 summarizes the key characterization methods and diagnostic features for S-Benzylisothiourea hydrochloride, providing a comprehensive reference for analytical identification and purity assessment.

Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 250-280 nanometers, corresponding to π→π* transitions within the aromatic system [33] [36]. This technique provides additional confirmation of the benzyl chromophore and can be used for quantitative analysis in solution.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic